(s)-1-Cyclopropylpyrrolidin-3-amine
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Overview
Description
(s)-1-Cyclopropylpyrrolidin-3-amine is a chiral amine compound with a cyclopropyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Gabriel synthesis, which involves the use of phthalimide and an alkyl halide, followed by hydrolysis to yield the desired amine . Another approach involves the reductive amination of cyclopropyl ketones with pyrrolidine derivatives under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-1-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions (SN1 and SN2) can occur, where the amine group is replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as hydroxide ions, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
(s)-1-Cyclopropylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in
Properties
Molecular Formula |
C7H14N2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3S)-1-cyclopropylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14N2/c8-6-3-4-9(5-6)7-1-2-7/h6-7H,1-5,8H2/t6-/m0/s1 |
InChI Key |
PISMTKYGUDKXTE-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2CC2 |
Canonical SMILES |
C1CC1N2CCC(C2)N |
Origin of Product |
United States |
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